3-Bromo-5-chloro-4-methoxybenzaldehyde

Description

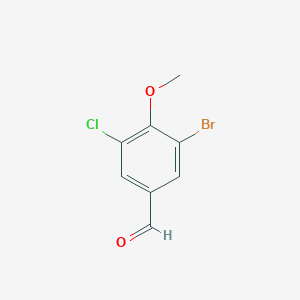

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGICQPFOAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397503 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161565-36-2 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromo-5-chloro-4-methoxybenzaldehyde chemical properties

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

3-Bromo-5-chloro-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable intermediate in modern organic synthesis. Its molecular architecture, featuring a reactive aldehyde group alongside strategically placed bromo, chloro, and methoxy substituents, offers a versatile platform for constructing complex molecular frameworks. The presence of multiple distinct functional groups allows for a range of selective chemical transformations, making it a key building block for medicinal chemistry, agrochemical development, and materials science.

The halogen atoms, in particular, are not mere placeholders; they are crucial handles for contemporary cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. This capability is paramount in drug discovery programs, where the systematic modification of a core scaffold is essential for optimizing biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methoxybenzaldehyde, detailing its chemical and physical properties, proposing a logical synthetic strategy, outlining its reactivity, and discussing its potential applications and safety considerations for researchers and drug development professionals.

Core Chemical and Physical Properties

A compound's utility in a laboratory or industrial setting begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability, and its potential interactions in both chemical and biological environments.

Identifiers and Core Physical Data

The essential identification and physical property data for 3-Bromo-5-chloro-4-methoxybenzaldehyde are summarized below. These values are critical for accurate record-keeping, analytical characterization, and experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |

| CAS Number | 161565-36-2 | [1][2] |

| Molecular Formula | C₈H₆BrClO₂ | [1][2] |

| Molecular Weight | 249.49 g/mol | [1][2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 130 - 135 °C (266 - 275 °F) | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1Br)C=O)Cl | [1][2] |

| InChIKey | JUDGICQPFOAWBS-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties

Computational models provide valuable insights into a molecule's behavior, particularly its lipophilicity and polarity, which are key determinants of solubility and potential bioactivity.

| Computed Property | Value | Reference(s) |

| XLogP3 (Lipophilicity) | 2.7 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

The XLogP value of 2.7 suggests moderate lipophilicity, indicating that the compound will have low solubility in water but good solubility in many organic solvents.[3] The TPSA of 26.3 Ų reflects the polarity contribution from the aldehyde and methoxy oxygen atoms, a parameter often correlated with a molecule's ability to permeate biological membranes.

Synthesis and Chemical Reactivity

As a specialized intermediate, 3-Bromo-5-chloro-4-methoxybenzaldehyde is not naturally occurring. Its synthesis requires a multi-step pathway involving precise control of regiochemistry.

Proposed Synthetic Pathway

While specific manufacturer protocols are often proprietary, a logical and efficient synthesis can be designed starting from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde). The key challenge is the selective introduction of bromine and chlorine atoms at the C3 and C5 positions of the aromatic ring.

Retrosynthetic Analysis: The target molecule can be envisioned as arising from sequential halogenation of a vanillin-derived precursor. Protecting the phenolic hydroxyl or converting it to the methoxy group early in the sequence is a critical strategic decision. A plausible forward synthesis is outlined below.

Step-by-Step Protocol (Proposed):

-

Chlorination of Vanillin: Vanillin is first chlorinated. Due to the strong activating, ortho-, para- directing nature of the hydroxyl group and the moderate activation of the methoxy group, the position ortho to the hydroxyl (C5) is highly activated. Reaction with a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an appropriate solvent (e.g., dichloromethane) at controlled temperatures can selectively install the chloro group at the C5 position to yield 5-chloro-4-hydroxy-3-methoxybenzaldehyde.

-

Bromination: The resulting 5-chlorovanillin is then subjected to bromination. The remaining open position ortho to the hydroxyl group (C3) is the next most activated site for electrophilic substitution. Treatment with a source of electrophilic bromine, such as N-Bromosuccinimide (NBS) or elemental bromine in acetic acid, would install the bromine atom at the C3 position.

-

Methylation (if starting from a hydroxyl precursor): This step is shown for a related synthesis pathway where the final methoxy group is added last. If a synthesis started from 3-bromo-5-chloro-4-hydroxybenzaldehyde, the final step would be the methylation of the phenolic hydroxyl group. This is typically achieved via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[5][6]

Causality Note: The order of halogenation is crucial. The directing effects of the substituents already on the ring guide the position of the incoming electrophile. Controlling stoichiometry and reaction conditions prevents over-halogenation and ensures high regioselectivity.

Caption: Key reactivity pathways of the title compound.

Spectroscopic Characterization Profile (Predicted)

While publicly accessible experimental spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features. These predictions are invaluable for confirming its identity upon synthesis.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

Aldehyde Proton (-CHO): A singlet between δ 9.8-10.0 ppm.

-

Aromatic Protons (Ar-H): Two singlets (or very narrow doublets, meta-coupled) between δ 7.5-8.0 ppm. The deshielding effect of the aldehyde and halogens will shift these downfield.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

-

-

¹³C NMR: The carbon spectrum will show 8 distinct signals.

-

Carbonyl Carbon (-CHO): δ 190-193 ppm.

-

Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon bearing the methoxy group (C4) will be the most shielded (lowest ppm), while the carbons attached to the halogens (C3, C5) and the aldehyde (C1) will be shifted further downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. [7] * C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Ether): Strong absorptions in the 1200-1270 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion (M⁺) peak will be readily observable.

-

A highly characteristic isotopic pattern will be present due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a cluster of peaks for the molecular ion at M, M+2, and M+4, with predictable relative intensities, providing unambiguous confirmation of the elemental composition. The predicted monoisotopic mass is 247.92397 Da. [1][8]

-

Applications in Research and Drug Development

Substituted benzaldehydes are foundational materials in the synthesis of high-value chemicals. [9]The specific combination of functional groups in 3-Bromo-5-chloro-4-methoxybenzaldehyde makes it a strategic asset.

-

Pharmaceutical Synthesis: This compound is an ideal scaffold for building libraries of potential drug candidates. [10]The halogen atoms can be replaced or functionalized via cross-coupling to explore the chemical space around a pharmacophore, while the aldehyde can be converted into various functional groups to modulate binding or solubility. The general class of brominated phenolic compounds has been noted for potential anti-inflammatory properties, providing a rationale for including this scaffold in screening programs. [11]* Agrochemicals: The development of novel herbicides, pesticides, and fungicides often relies on halogenated aromatic cores. This molecule provides a starting point for creating new active ingredients with tailored properties. * Materials Science: Functionalized aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), dyes, and specialized polymers. The reactivity of this compound allows for its incorporation into larger conjugated systems or polymer backbones.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound presents several hazards that must be properly managed.

GHS Hazard Classification: [1][4]* Pictogram: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [3] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Practices: Avoid generating dust. Wash hands and skin thoroughly after handling. [4]Do not eat, drink, or smoke in the work area.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [4][12] * Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. [4][12] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist. [4] * Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention. [4]

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. [4][13]

Conclusion

3-Bromo-5-chloro-4-methoxybenzaldehyde is more than a simple aromatic compound; it is a strategically designed chemical intermediate with significant potential for accelerating innovation in the life sciences and material sciences. Its well-defined physicochemical properties, combined with the versatile reactivity of its aldehyde and halogen functionalities, make it an exemplary building block for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher looking to leverage its synthetic power.

References

-

PubChem. 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). [Link]

-

PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

-

PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. [Link]

-

Sciencelab.com. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [Link]

-

The Natural Products Atlas. 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). [Link]

-

Jurnal Kimia Valensi. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

The Royal Society of Chemistry. Electronic Supplementary Information for TEMPO derivatives. [Link]

-

PubChem. 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-Raman and infrared spectra and vibrational assignments for 3-chloro-4-methoxybenzaldehyde. [Link]

-

ResearchGate. Mohammad Emad Azab PhD. [Link]

-

MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects. [Link]

Sources

- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. PubChemLite - 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers and professionals in synthetic chemistry and drug development. We will delve into its chemical properties, a robust representative synthesis protocol, detailed characterization methods, and its potential as a versatile intermediate in the creation of complex molecular architectures.

Core Molecular Profile

3-Bromo-5-chloro-4-methoxybenzaldehyde is a unique chemical entity, strategically functionalized for diverse synthetic transformations. Its core identity is defined by the following properties.

Chemical Structure and Identifiers

The molecule features a benzaldehyde core with bromine and chlorine atoms positioned meta to the aldehyde group, and a methoxy group situated between them. This specific arrangement dictates its electronic properties and reactivity.

Caption: 2D Structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |

| CAS Number | 161565-36-2 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| SMILES | COC1=C(C=C(C=C1Br)C=O)Cl | [1] |

| InChIKey | JUDGICQPFOAWBS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The quantitative properties of this compound are essential for planning reactions, purification, and formulation.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 249.49 g/mol | [1] |

| Exact Mass | 247.92397 Da | [1] |

| XLogP3 (Predicted) | 2.7 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Reactivity Profile and Mechanistic Insights

The synthetic utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde stems from the interplay of its functional groups. Understanding their electronic effects is key to predicting its behavior.

-

Aldehyde Group : As a moderately deactivating group, the aldehyde functionality directs electrophilic aromatic substitution to the meta-positions. However, the positions are already substituted. Its primary reactivity lies in nucleophilic addition to the carbonyl carbon, enabling reactions like Wittig olefination, reductive amination, and the formation of cyanohydrins, imines, and acetals.[2]

-

Methoxy Group (-OCH₃) : This is a strong electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It is a powerful ortho, para-director.

-

Halogen Substituents (-Br, -Cl) : Halogens are deactivating via their inductive electron-withdrawing effect (-I effect) but are ortho, para-directing due to resonance-based electron donation (+R effect).

-

Combined Effect : The powerful directing effect of the methoxy group dominates. The positions ortho to the methoxy group (C3 and C5) are already occupied by the halogens. The halogens themselves provide crucial handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Caption: Key reaction pathways for 3-Bromo-5-chloro-4-methoxybenzaldehyde.

Representative Synthesis Protocol

Expert Rationale: The synthesis strategy relies on controlling the regioselectivity of halogenation. The hydroxyl and methoxy groups of vanillin are strong ortho, para-directors. The position para to the hydroxyl is blocked by the aldehyde, and the position ortho to the hydroxyl (and meta to the aldehyde) is activated, making it the primary site for the first electrophilic substitution (bromination). Subsequent chlorination is directed to the remaining activated position. Finally, methylation of the phenolic hydroxyl group yields the target product.

Caption: Workflow for the representative synthesis of the target compound.

Step 1: Regioselective Bromination of Vanillin

-

Dissolution: Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction progress can be monitored by TLC.

-

Quenching & Isolation: Once the reaction is complete, pour the mixture into cold water. The crude 5-bromo-vanillin precipitates. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. This procedure is adapted from established methods for the bromination of vanillin.[2]

Step 2: Regioselective Chlorination of 5-Bromo-vanillin

-

Dissolution: Suspend 5-bromo-vanillin (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or an acid solvent like glacial acetic acid.

-

Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise at room temperature. Anhydrous FeCl₃ or AlCl₃ can be used as a Lewis acid catalyst if required.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring it into ice water. If using DCM, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-bromo-5-chloro-4-hydroxybenzaldehyde.

Step 3: O-Methylation

-

Setup: Dissolve the crude product from Step 2 (1.0 eq) in a polar aprotic solvent like acetone or DMF.

-

Base Addition: Add an excess of a mild base, such as anhydrous potassium carbonate (K₂CO₃, ~2-3 eq).

-

Methylating Agent: Add a methylating agent, such as dimethyl sulfate (Me₂SO₄, ~1.2-1.5 eq) or methyl iodide (MeI), dropwise. Caution: Dimethyl sulfate is highly toxic and must be handled with extreme care in a fume hood.

-

Heating: Heat the mixture to reflux (for acetone) or around 60-70 °C (for DMF) and stir for several hours until the reaction is complete by TLC.

-

Isolation and Purification: Cool the reaction mixture, filter off the K₂CO₃, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry. The final product, 3-Bromo-5-chloro-4-methoxybenzaldehyde, can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral data are expected.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ≈ 9.8-10.0 ppm.Aromatic Protons (Ar-H): Two distinct singlets, δ ≈ 7.8-8.2 ppm. The deshielding effect of the aldehyde and halogens will shift these downfield.Methoxy Protons (OCH₃): Singlet, δ ≈ 3.9-4.1 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ≈ 188-192 ppm.Aromatic Carbons (C-O, C-Br, C-Cl, C-H, C-CHO): Multiple signals in the aromatic region, δ ≈ 110-160 ppm.Methoxy Carbon (OCH₃): δ ≈ 56-62 ppm. |

| FT-IR (cm⁻¹) | C=O Stretch (Aldehyde): Strong, sharp absorption around 1690-1710 cm⁻¹.C-H Stretch (Aldehyde): Two characteristic weak bands around 2820-2850 and 2720-2750 cm⁻¹.C-O Stretch (Aryl Ether): Strong absorption around 1250-1270 cm⁻¹.C-H Aromatic Stretch: Above 3000 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most abundant peak would be for [C₈H₆⁷⁹Br³⁵ClO₂]⁺ at m/z ≈ 248. The M+2 peak will be very intense (due to ⁸¹Br and ³⁷Cl), and an M+4 peak will also be present.Predicted Adducts (ESI): [M+H]⁺ at m/z 248.93, [M+Na]⁺ at m/z 270.91.[3] |

Applications in Research and Development

While 3-Bromo-5-chloro-4-methoxybenzaldehyde is a specialized reagent, its true value lies in its role as a highly functionalized building block for synthesizing more complex target molecules. Its applications are primarily centered in organic synthesis and medicinal chemistry.

-

Pharmaceutical Synthesis: Polysubstituted aromatic compounds are scaffolds for a vast array of pharmacologically active agents. This molecule serves as an ideal starting point where the aldehyde can be elaborated into various functional groups, and the halogen atoms can be used for late-stage diversification via cross-coupling, enabling the rapid generation of compound libraries for screening.[4][5] The specific substitution pattern may be designed to target binding pockets in enzymes or receptors.

-

Agrochemicals and Materials Science: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on halogenated aromatic intermediates. Furthermore, the molecule can be used to synthesize specialized dyes, polymers, or molecular probes where the electronic properties imparted by the substituents are desirable.

-

Cross-Coupling Chemistry: The presence of two different halogens (Br and Cl) offers the potential for selective or sequential cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in many catalytic systems (e.g., Suzuki, Stille coupling), allowing for a stepwise and controlled construction of complex biaryl or alkynylated structures.

Safety and Handling

As a laboratory chemical, 3-Bromo-5-chloro-4-methoxybenzaldehyde must be handled with appropriate precautions.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Rhodium.ws. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3861220, 3-Bromo-5-chloro-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde Mass Spectrum. NIST WebBook, SRD 69. Retrieved from [Link]

- Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde IR Spectrum. NIST WebBook, SRD 69. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- Comins, D. L., Baevsky, M. F., & Hong, H. (1992). A 10-Step, Asymmetric-Synthesis of (S)- Camptothecin. Journal of the American Chemical Society, 114, 10971-10972.

-

Susanti, D., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(2). Retrieved from [Link]

-

SciSpace. (2018). Polysubstituted benzaldehyde derivative and preparation method thereof. Retrieved from [Link]

- Google Patents. (n.d.). US4933498A - Preparation of trialkoxybenzaldehydes.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 262336, 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

The Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Retrieved from [Link]

- Google Patents. (n.d.). US5003091A - Preparation of 3-methoxy-4,5-methylenedioxybenzaldehyde.

- Google Patents. (n.d.). US4945186A - Method of producing 3-bromobenzaldehyde.

- Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266, 131246.

-

LookChem. (n.d.). What are six applications for benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4691033A - Process for preparing 3-phenoxybenzaldehydes.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST WebBook, SRD 69. Retrieved from [Link]

- Shi, L., et al. (2014). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 4(78), 41531-41539.

-

SpectraBase. (n.d.). 3-Bromo-benzaldehyde Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-bromo-5-methoxy-4-(methoxymethoxy)benzaldehyde Optional[13C NMR]. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- Huang, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 660867.

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 3. PubChemLite - 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2) [pubchemlite.lcsb.uni.lu]

- 4. Polysubstituted benzaldehyde derivative and preparation method thereof (2018) | Zheng Xiaojie [scispace.com]

- 5. News - What are six applications for benzaldehyde [sprchemical.com]

3-Bromo-5-chloro-4-methoxybenzaldehyde IUPAC name and synonyms

An In-Depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 3-Bromo-5-chloro-4-methoxybenzaldehyde. We will delve into its chemical identity, properties, plausible synthetic routes based on established organic chemistry principles, and its significance as a building block in modern medicinal chemistry.

Core Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to all scientific inquiry and application. 3-Bromo-5-chloro-4-methoxybenzaldehyde is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

-

IUPAC Name : 3-bromo-5-chloro-4-methoxybenzaldehyde[1]

This name explicitly defines a benzaldehyde core, which is a benzene ring substituted with a formyl group (-CHO). The prefixes indicate the substituents on this ring: a bromine atom at position 3, a chlorine atom at position 5, and a methoxy group (-OCH₃) at position 4.

Synonyms and Identifiers: The compound is also known by various synonyms and registered under unique identifiers in chemical databases, which are crucial for procurement and regulatory purposes.[1][2]

Chemical Structure Visualization

The arrangement of these functional groups on the aromatic ring dictates the molecule's reactivity and steric properties.

Caption: Chemical structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments, planning purification strategies, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrClO₂ | [1][3] |

| Molecular Weight | 249.49 g/mol | [1][2][3] |

| Exact Mass | 247.92400 Da | [1][2] |

| Appearance | White to light yellow powder (inferred from similar compounds) | [4] |

| Topological Polar Surface Area | 26.3 Ų | [1][3] |

| XLogP3 (Predicted) | 2.7 | [1] |

Synthesis Pathways: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for 3-Bromo-5-chloro-4-methoxybenzaldehyde are not extensively detailed in readily available literature, a plausible and efficient synthetic route can be designed based on well-established transformations of aromatic compounds. The logic involves sequential, regioselective halogenation and methoxylation of a suitable benzaldehyde precursor.

Conceptual Synthetic Workflow

A logical approach would start from a commercially available precursor like 4-hydroxybenzaldehyde and introduce the halogen and methyl groups in a controlled manner. The choice of reaction sequence is critical to manage the directing effects of the existing substituents.

Caption: Plausible synthetic workflow for the target compound.

Experimental Rationale and Protocol Considerations

-

Step 1: Electrophilic Halogenation:

-

Causality: Starting with 4-hydroxybenzaldehyde, the hydroxyl (-OH) and aldehyde (-CHO) groups are ortho, para-directing and meta-directing, respectively. The powerful activating and directing effect of the hydroxyl group will dominate, directing incoming electrophiles (halogens) to the positions ortho to it (positions 3 and 5).

-

Protocol Insight: Bromination of vanillin (a related hydroxybenzaldehyde) is known to proceed in high yield.[5] A similar strategy, such as treating 4-hydroxybenzaldehyde with two equivalents of bromine in a suitable solvent like methanol or acetic acid, would likely yield 3,5-dibromo-4-hydroxybenzaldehyde.[5]

-

-

Step 2: Selective Halogen Exchange (Hypothetical):

-

Causality: To achieve the desired 3-bromo-5-chloro substitution, one might start with a di-halogenated intermediate like 3,5-dibromo-4-hydroxybenzaldehyde and perform a selective halogen exchange. Alternatively, a more controlled, stepwise halogenation could be attempted, though achieving high regioselectivity can be challenging. A copper(I)-catalyzed exchange reaction, which has been used to replace bromine with methoxide, provides a precedent for activating the C-Br bond.[5] A similar catalytic system could potentially be adapted for a bromide-to-chloride exchange, although this is a more complex transformation. A more practical route may involve starting with a chloro-substituted precursor if available.

-

-

Step 3: Williamson Ether Synthesis (O-Methylation):

-

Causality: The final step is the methylation of the phenolic hydroxyl group. This is a standard Williamson ether synthesis. The phenoxide, formed by deprotonating the hydroxyl group with a base (e.g., Na₂CO₃ or K₂CO₃), acts as a nucleophile.

-

Protocol Insight: A common and effective method involves treating the phenolic precursor with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a mild base.[5] The reaction is typically run in a polar aprotic solvent like DMF or acetone. This transformation is generally high-yielding and robust.[5]

-

Reactivity and Applications in Drug Discovery

Substituted benzaldehydes are highly valuable intermediates in organic synthesis due to the reactivity of the aldehyde group and the potential for modifying the aromatic ring.[6]

-

Aldehyde Functionality : The aldehyde group is a versatile handle for numerous transformations. It readily participates in:

-

Reductive Amination : To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons Reactions : To form alkenes.

-

Condensation Reactions (e.g., Knoevenagel, Aldol) : To form new carbon-carbon bonds, which is a cornerstone of building molecular complexity.[6]

-

Oxidation : To form the corresponding benzoic acid.

-

-

Aromatic Halogens : The bromine and chlorine atoms are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkyne groups), enabling the rapid generation of diverse compound libraries for screening.

-

Application in Medicinal Chemistry : The structural motif of a substituted benzaldehyde is a key component in many pharmacologically active molecules. While specific applications of 3-Bromo-5-chloro-4-methoxybenzaldehyde are not widely published, structurally related compounds are precursors to a range of therapeutics.[4][6] For instance, 3,4,5-trimethoxybenzaldehyde is a crucial intermediate in the synthesis of the antibacterial drug Trimethoprim .[5][7] The unique substitution pattern of the title compound makes it a promising starting material for synthesizing novel analogs of known drugs or entirely new chemical entities for screening in drug discovery campaigns.[8]

Safety and Hazard Profile

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require appropriate handling and personal protective equipment.

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

References

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

-

AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-chloro-4-methoxybenzaldehyde safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-chloro-4-methoxybenzaldehyde

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 3-Bromo-5-chloro-4-methoxybenzaldehyde (CAS No: 161565-36-2). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.

Compound Profile: Understanding the Molecule

3-Bromo-5-chloro-4-methoxybenzaldehyde is a substituted benzaldehyde derivative. Its molecular structure, featuring halogen (bromo and chloro) and methoxy functional groups on an aromatic ring, makes it a valuable intermediate in organic synthesis. However, these same structural features contribute to its specific hazard profile. The aldehyde group, in conjunction with the halogen substituents, necessitates careful handling to prevent irritation and toxicity.

Section 1: Hazard Identification and GHS Classification

The primary step in ensuring laboratory safety is a thorough understanding of a chemical's intrinsic hazards. 3-Bromo-5-chloro-4-methoxybenzaldehyde is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2] The classifications demand stringent adherence to safety protocols to mitigate risks of exposure.

The compound is harmful if ingested, causes significant skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2] These hazards are not merely procedural warnings; they are directly linked to the chemical's reactivity with biological tissues.

| GHS Classification | Hazard Code | Hazard Statement | Signal Word | GHS Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | Warning | GHS07 |

| Data sourced from PubChem and ChemScene.[1][2] |

Section 2: Physicochemical Properties

Understanding the physical and chemical properties of a substance is critical for designing safe experiments and anticipating its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₈H₆BrClO₂ |

| Molecular Weight | 249.49 g/mol [1][2] |

| Appearance | Solid (Beige)[3] |

| Boiling Point | 313.6°C at 760 mmHg[4] |

| Flash Point | 143.5°C[4] |

| Density | 1.628 g/cm³[4] |

The high boiling point and flash point indicate that the compound is not highly volatile or flammable under standard laboratory conditions. However, its solid form as a powder means that dust generation is a primary route of exposure that must be controlled.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense The causality for prioritizing engineering controls lies in their ability to isolate the hazard from the operator.

-

Chemical Fume Hood: All handling of 3-Bromo-5-chloro-4-methoxybenzaldehyde powder must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control the inhalation hazard (H335) by capturing dust and potential vapors at the source.[5][6]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any airborne contaminants.[4]

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5] This is a direct countermeasure for the serious eye irritation hazard (H319) and skin irritation hazard (H315).

Personal Protective Equipment (PPE): The Last Barrier PPE is not a substitute for robust engineering controls but is critical for protecting against direct contact.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] This is mandatory to prevent eye contact, which can cause serious irritation.[1]

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed correctly to avoid skin contamination.[3][7]

-

Lab Coat: A flame-retardant lab coat must be worn and kept fastened. This protects the skin from accidental spills and contamination.[7]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill clean-up where dust generation is unavoidable, a NIOSH-approved respirator is required.[7] This directly addresses the H335 respiratory irritation hazard.

Section 4: Standard Operating Procedure for Safe Handling

The following workflow is designed to minimize exposure at every step of the handling process.

Caption: A typical workflow for safely handling solid chemical reagents.

Procedural Causality:

-

Preparation: Verifying engineering controls and donning PPE before bringing the chemical into the workspace establishes a baseline of safety.

-

Handling: Weighing the compound carefully, for instance by using a weigh boat and tapping gently rather than pouring, is a direct action to mitigate the H335 hazard by preventing dust from becoming airborne.[7]

-

Post-Handling: Decontamination and proper waste segregation are crucial to prevent secondary exposure to colleagues and ancillary staff.[9] Washing hands thoroughly after removing gloves is a final, critical step to remove any potential residual contamination.[10]

Section 5: Storage and Incompatibility

Proper storage is vital for maintaining the chemical's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Some suppliers recommend storing under an inert atmosphere like nitrogen, which can prevent gradual degradation from air and moisture.[3]

-

Location: Store away from incompatible substances.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7] Contact with these materials could lead to vigorous, exothermic reactions, potentially compromising the container and releasing the hazardous substance.

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures The immediate response to exposure is critical to minimizing harm.

-

Inhalation (H335): Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][10]

-

Skin Contact (H315): Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10] Seek medical attention if irritation persists.

-

Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]

-

Ingestion (H302): Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[10][11]

Spill Response Protocol

Caption: Emergency response flowchart for a solid chemical spill.

This structured response ensures personnel safety first, followed by containment and cleanup. Using a dry cleanup method (sweeping or vacuuming with a HEPA filter) is crucial to prevent the generation of dust, which is a primary inhalation risk.[7][10]

Section 7: Disposal Considerations

All waste containing 3-Bromo-5-chloro-4-methoxybenzaldehyde must be treated as hazardous waste.

-

Chemical Waste: Place the compound and any contaminated materials (e.g., weigh boats, paper towels) into a clearly labeled, sealed hazardous waste container.[9][10]

-

Contaminated PPE: Disposable PPE such as gloves should be placed in a sealed bag and disposed of as hazardous waste.[9]

-

Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department.[10]

Conclusion

3-Bromo-5-chloro-4-methoxybenzaldehyde is a chemical intermediate with a well-defined hazard profile. Its safe use is contingent upon a foundational understanding of these risks, the implementation of robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established protocols for handling, storage, and disposal. By understanding the causality behind these safety measures, researchers can foster a proactive and resilient safety culture within the laboratory.

References

-

Title: 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 Source: PubChem URL: [Link]

-

Title: Material Safety Data Sheet - 3-Bromobenzaldehyde, 96+% Source: Cole-Parmer URL: [Link]

Sources

- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

3-Bromo-5-chloro-4-methoxybenzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chloro-4-methoxybenzaldehyde in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive framework. Furthermore, it offers detailed, field-proven methodologies for researchers to determine solubility in their specific solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to facilitate reaction optimization, purification, and formulation development.

Introduction to 3-Bromo-5-chloro-4-methoxybenzaldehyde

3-Bromo-5-chloro-4-methoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol .[1] Its structure, featuring a benzaldehyde core with bromo, chloro, and methoxy substituents, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its physical and chemical properties, including its solubility profile, which is critical for its application in synthetic chemistry. Understanding the solubility of this compound is paramount for designing efficient reaction conditions, developing effective purification strategies (such as crystallization), and formulating final products.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-chloro-4-methoxybenzaldehyde | [1] |

| CAS Number | 161565-36-2 | [2] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Predicted LogP | 2.9236 | [2] |

| Hazards | Irritant, Harmful if swallowed | [1][3] |

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[4] The structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde provides key insights into its expected solubility.

-

Polar Functional Groups: The molecule contains a polar carbonyl group (C=O) from the aldehyde and an ether linkage (-OCH₃). These groups can participate in dipole-dipole interactions with polar solvents.

-

Nonpolar Features: The benzene ring and the halogen substituents (Bromo and Chloro) contribute to the molecule's nonpolar character, favoring solubility in nonpolar solvents.

-

Hydrogen Bonding: The absence of a hydroxyl or amine group means the molecule cannot act as a hydrogen bond donor, although the carbonyl oxygen can act as a hydrogen bond acceptor.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | The carbonyl and ether groups can interact favorably with the dipoles of these solvents. Substituted benzaldehydes are noted to be soluble in DCM.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to High | The aldehyde can act as a hydrogen bond acceptor. However, the overall nonpolar character of the molecule may limit very high solubility. Substituted benzaldehydes are often sparingly soluble in alcohols.[5] |

| Nonpolar | Toluene, Hexane | Moderate to Low | The aromatic ring and halogens will interact well with these solvents, but the polar groups will be disfavored. Solubility is expected to be higher in toluene than in hexane due to pi-pi stacking interactions. |

| Aqueous | Water | Very Low | The molecule's significant nonpolar character and lack of strong hydrogen bonding donors suggest poor aqueous solubility, a common trait for benzaldehydes.[6][7] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 3-Bromo-5-chloro-4-methoxybenzaldehyde.

Materials and Equipment

-

3-Bromo-5-chloro-4-methoxybenzaldehyde (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 3-Bromo-5-chloro-4-methoxybenzaldehyde to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of known concentration.

-

Generate a calibration curve using serial dilutions of the stock solution and analyze by HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution to fall within the calibration curve's linear range and determine its concentration.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the determined concentration and any dilution factors.

Safety and Handling

3-Bromo-5-chloro-4-methoxybenzaldehyde is classified as an irritant and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For more detailed information, consult the Safety Data Sheet (SDS).

Conclusion

This guide provides a comprehensive overview of the solubility of 3-Bromo-5-chloro-4-methoxybenzaldehyde. By combining theoretical predictions based on molecular structure with a detailed experimental protocol, researchers are well-equipped to understand and quantify the solubility of this compound in a variety of organic solvents. This knowledge is essential for the successful application of this versatile intermediate in research and development.

References

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Scope of substituted benzaldehydes. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

-

PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloro-4-methoxybenzaldehyde | C8H6BrClO2 | CID 3861220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Bromo-5-chloro-4-methoxybenzaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Bromo-5-chloro-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles, predictive data, and comparative analysis with structurally analogous molecules to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Overview

3-Bromo-5-chloro-4-methoxybenzaldehyde possesses a benzaldehyde core with a rich substitution pattern that defines its spectroscopic signature. The presence of an aldehyde, a methoxy group, and two different halogen atoms (bromine and chlorine) on the aromatic ring leads to distinct and predictable features in its spectra. Understanding these features is paramount for confirming its identity and purity in a research and development setting.

Molecular Formula: C₈H₆BrClO₂[1]

Molecular Weight: 249.49 g/mol [1]

IUPAC Name: 3-bromo-5-chloro-4-methoxybenzaldehyde[1]

Caption: A simplified potential fragmentation pathway for 3-Bromo-5-chloro-4-methoxybenzaldehyde in mass spectrometry.

Experimental Protocols

While specific experimental data for the target molecule is not available, the following are general, industry-standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-chloro-4-methoxybenzaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typical range: 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) for accurate mass or Electron Ionization (EI) for fragmentation patterns).

-

Acquisition:

-

ESI: Infuse the sample solution directly into the ion source. Acquire spectra in both positive and negative ion modes.

-

EI (with GC-MS): Inject the sample solution into a gas chromatograph (GC) for separation, followed by introduction into the EI source of the mass spectrometer.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Bromo-5-chloro-4-methoxybenzaldehyde. The interpretations of the expected NMR, IR, and MS data are grounded in fundamental spectroscopic principles and comparative data from structurally related compounds. This information serves as a valuable resource for researchers in the synthesis, identification, and quality control of this and similar chemical entities. The provided protocols outline standard methodologies for obtaining experimental data, which would be essential for definitive structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloro-4-methoxybenzaldehyde. Retrieved from [Link]

-

Natural Products Atlas. (2022). 3-bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

IOP Publishing. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 3-bromo-5-methoxy-4-(2-methyl-2-propenyloxy)-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Bromo-4-Chloro-Benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-chloro-4-methoxybenzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-5-chloro-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the compound's origins, a detailed synthetic pathway, its physicochemical and spectral properties, and its current and potential applications.

Introduction and Significance

3-Bromo-5-chloro-4-methoxybenzaldehyde, with the CAS number 161565-36-2, is a crystalline solid that belongs to the class of substituted benzaldehydes. Its molecular structure, featuring a methoxy group and two different halogen atoms (bromine and chlorine) ortho and meta to an aldehyde function, makes it a versatile intermediate in organic synthesis. The unique electronic and steric properties conferred by these substituents allow for regioselective reactions, making it a valuable building block for complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the bromine, chlorine, and methoxy groups on the benzene ring influences the reactivity of the aldehyde and the aromatic system, opening avenues for diverse chemical transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde is essential for its effective application in research and development.

Table 1: Physicochemical Properties of 3-Bromo-5-chloro-4-methoxybenzaldehyde

| Property | Value | Source |

| IUPAC Name | 3-Bromo-5-chloro-4-methoxybenzaldehyde | [1] |

| CAS Number | 161565-36-2 | [1] |

| Molecular Formula | C₈H₆BrClO₂ | [1] |

| Molecular Weight | 249.49 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 50-160 °C | N/A |

| Boiling Point | Not available | N/A |

| SMILES | COC1=C(C=C(C=C1Br)C=O)Cl | [1] |

| InChIKey | JUDGICQPFOAWBS-UHFFFAOYSA-N | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically a singlet around 9.8-10.0 ppm), and the methoxy protons (a singlet around 3.9-4.1 ppm). The aromatic protons would likely appear as two singlets or a set of doublets, with their chemical shifts influenced by the surrounding substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (in the 110-160 ppm region), and the methoxy carbon (around 55-60 ppm). The positions of the aromatic carbon signals would be diagnostic of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹, C-H stretching vibrations for the aromatic and aldehyde protons, and C-O stretching for the methoxy group. The presence of C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a compound containing one bromine and one chlorine atom (with their respective isotopes).

Origin and Synthesis

The discovery of 3-Bromo-5-chloro-4-methoxybenzaldehyde is not prominently documented in the readily available scientific literature, suggesting it is a specialized laboratory chemical rather than a naturally occurring compound. Its origin lies in synthetic organic chemistry, likely developed as a versatile intermediate for the construction of more complex molecules.

The synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde can be logically approached through the electrophilic halogenation of a suitable benzaldehyde precursor. A plausible and efficient synthetic route starts from the readily available and bio-sourced compound, vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis leverages the directing effects of the substituents on the aromatic ring to achieve the desired substitution pattern.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages: sequential halogenation of the aromatic ring followed by methylation of the hydroxyl group.

Caption: Proposed synthetic pathway for 3-Bromo-5-chloro-4-methoxybenzaldehyde starting from vanillin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on established organic chemistry principles for the synthesis of halogenated benzaldehydes. It should be adapted and optimized based on laboratory-scale experiments.

Step 1: Bromination of Vanillin to 5-Bromo-4-hydroxy-3-methoxybenzaldehyde

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve vanillin in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. The crude 5-bromo-4-hydroxy-3-methoxybenzaldehyde will precipitate out.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Chlorination of 5-Bromo-4-hydroxy-3-methoxybenzaldehyde to 3-Bromo-5-chloro-4-hydroxybenzaldehyde

-

Reaction Setup: Dissolve the brominated intermediate in a suitable solvent such as dichloromethane or chloroform in a reaction vessel protected from light.

-

Chlorinating Agent: Slowly bubble chlorine gas through the solution or add a solution of sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (typically 0-5°C). The use of a catalyst, such as a Lewis acid, may be necessary to facilitate the reaction.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove excess chlorine. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Methylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde to 3-Bromo-5-chloro-4-methoxybenzaldehyde

-

Reaction Setup: Dissolve the chlorinated intermediate in a suitable polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

-

Base and Methylating Agent: Add a base, such as anhydrous potassium carbonate, to the solution, followed by the dropwise addition of a methylating agent like dimethyl sulfate or methyl iodide.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours.

-

Reaction Monitoring: Monitor the progress of the methylation by TLC.

-

Work-up: After the reaction is complete, filter off the base. Remove the solvent in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Final Purification: Concentrate the solution and purify the final product by recrystallization or column chromatography to yield pure 3-Bromo-5-chloro-4-methoxybenzaldehyde.

Applications in Research and Drug Development

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of biologically active molecules.[2] The presence of halogen atoms in these structures can significantly enhance their therapeutic potential by modulating factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific, widespread applications of 3-Bromo-5-chloro-4-methoxybenzaldehyde are not extensively documented in high-impact literature, its structure suggests its utility as a key building block in the following areas:

-

Medicinal Chemistry: As a precursor for the synthesis of novel heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with various nucleophiles (amines, hydrazines, etc.) to form Schiff bases, hydrazones, and other intermediates that can be cyclized to generate diverse scaffolds for drug discovery programs. The bromo and chloro substituents can serve as handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of compound libraries for screening.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides. Halogenated aromatic compounds are a well-established class of agrochemicals.

-

Materials Science: The reactive nature of the aldehyde and the potential for derivatization through the halogen atoms make it a candidate for the synthesis of novel organic materials, such as dyes, polymers, and liquid crystals.

Illustrative Reaction Pathway in Drug Discovery

The following diagram illustrates a generalized workflow where 3-Bromo-5-chloro-4-methoxybenzaldehyde could be utilized in a drug discovery pipeline.

Caption: A generalized workflow illustrating the potential application of 3-Bromo-5-chloro-4-methoxybenzaldehyde in drug discovery.

Conclusion

3-Bromo-5-chloro-4-methoxybenzaldehyde is a synthetically valuable compound with significant potential as an intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. While detailed information on its discovery and specific high-volume applications is not widespread, its synthesis from readily available starting materials like vanillin is highly feasible. The strategic arrangement of its functional groups provides a versatile platform for the construction of complex and potentially bioactive molecules. Further research into the applications of this compound is warranted to fully exploit its synthetic utility.

References

Sources

The Strategic Utility of 3-Bromo-5-chloro-4-methoxybenzaldehyde: A Technical Guide for Advanced Research Applications

Abstract